molecular formula C10H14O2 B8389911 trans-Decalin-1,5-dione

trans-Decalin-1,5-dione

Cat. No.: B8389911
M. Wt: 166.22 g/mol
InChI Key: MKIFFVCLZZRCQL-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Decalin-1,5-dione (CAS 13913-82-1), with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol, is a conformationally rigid bicyclic diketone of significant value in organic synthesis and natural product research . The trans-decalin system is characterized by its locked chair-chair conformation, which imparts remarkable stereochemical stability and makes it an excellent scaffold for constructing complex molecules with defined stereochemistry . This compound serves as a versatile synthetic intermediate and precursor to the Wieland-Miescher ketone, a foundational building block in the total synthesis of numerous biologically active natural products . Its research applications are extensive, particularly in the diastereoselective synthesis of trans-decalin-based spirocarbocycles and other derivatives that are core structures in medicinally important compounds . The rigid trans-decalin framework is a key structural motif found in a wide array of natural products produced by fungi and actinomycetes, many of which exhibit potent biological activities, including antibacterial, antiviral, and antitumor properties . Furthermore, advanced intermediates derived from this dione are being actively investigated in the development of novel antibiotics, as demonstrated by its use in synthetic routes toward anthracimycin, a potent macrolide active against MRSA and Bacillus anthracis . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(4aR,8aS)-2,3,4,4a,6,7,8,8a-octahydronaphthalene-1,5-dione

InChI

InChI=1S/C10H14O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h7-8H,1-6H2/t7-,8+

InChI Key

MKIFFVCLZZRCQL-OCAPTIKFSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](CCCC2=O)C(=O)C1

Canonical SMILES

C1CC2C(CCCC2=O)C(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Diketopiperazine Derivatives (Piperazine-2,5-diones)

Diketopiperazines (DKPs), such as albonoursin and (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione, are six-membered cyclic diketones with demonstrated antiviral activity (e.g., H1N1 inhibition with IC₅₀ values ranging from 6.8 to 41.5 μM) . Key comparisons include:

  • Structure: DKPs are monocyclic, whereas trans-Decalin-1,5-dione is bicyclic. The latter’s rigid structure may reduce enzymatic degradation.
  • Bioactivity : DKPs target viral proteases or host-cell pathways, but this compound’s activity remains uncharacterized in the provided evidence.
  • Metabolism: Linear diketones (e.g., curcuminoids) undergo rapid metabolism, but bicyclic systems like decalin may exhibit prolonged bioavailability .

Curcuminoids and Linear Diketones

Curcumin analogs, such as tetrahydrocurcumin (THC) and synthetic derivatives like TMC and DMCHC, feature a β-diketone pharmacophore critical for inhibiting DNA methyltransferases (DNMTs) . Comparisons include:

  • Stability : Substitutions in curcumin analogs (e.g., methoxy groups in DMCHC) improve stability, but this compound’s fused rings may inherently resist oxidative metabolism .

Bicyclic and Polycyclic Diketones

Compounds like 1-hydroxy-1,2-benzodioxol-3-ones () and decalin derivatives share rigid frameworks but differ in functional groups. For example:

  • Electrophilicity : The 1,5-dione groups in this compound may engage in nucleophilic interactions similar to benzodioxolones, which participate in redox cycling .
  • Synthetic Accessibility : Decalin systems often require stereoselective synthesis, whereas benzodioxolones are synthesized via oxidative coupling .

Data Table: Structural and Functional Comparison

Compound Structure Type Key Functional Groups Bioactivity (Example) Metabolic Stability Reference
This compound Bicyclic diketone 1,5-dione Not reported (inferred) High (rigid structure)
Albonoursin Monocyclic DKP Piperazine-2,5-dione Antiviral (IC₅₀ = 6.8 μM) Moderate
Curcumin Linear β-diketone Heptadiene-3,5-dione DNMT inhibition Low (rapid metabolism)
1-Hydroxy-benzodioxolone Tricyclic dione Benzodioxol-3-one Redox activity Moderate

Preparation Methods

Hydrogenation of Naphthalene-1,5-diol

The reduction of naphthalene-1,5-diol to decalin-1,5-diol represents a foundational step in synthesizing trans-decalin-1,5-dione. Using Raney nickel W-7 catalyst under high-pressure hydrogenation (110 bar, 100°C, 4 h), naphthalene-1,5-diol undergoes complete saturation, yielding a stereoisomeric mixture of cis- and trans-decalin-1,5-diols in 67% yield. The reaction’s stereochemical outcome is influenced by the planar geometry of the aromatic precursor, favoring equatorial hydrogen addition to minimize steric strain.

Oxidation to this compound

Subsequent oxidation of decalin-1,5-diols employs tetra-n-propylammonium perruthenate (TPAP) in acetonitrile, selectively converting secondary alcohols to ketones. This step produces decalin-1,5-dione as a 4:1 cis/trans diastereomeric mixture in 88% yield. The trans isomer is preferentially stabilized by reduced 1,3-diaxial interactions compared to its cis counterpart. Repeated crystallization from petroleum ether enables isolation of this compound with >95% diastereomeric excess (de).

Table 1: Catalytic Hydrogenation-Oxidation Parameters

StepCatalystConditionsYieldcis/trans Ratio
HydrogenationRaney Ni W-7110 bar H₂, 100°C67%-
OxidationTPAPCH₃CN, 0°C to rt88%4:1
Crystallization-Petroleum ether>95% de1:6 (post-sep)

Diels-Alder Cyclization and Epimerization

Diels-Alder Reaction for Decalin Core Formation

The Diels-Alder reaction between electron-deficient dienophiles (e.g., enones) and conjugated dienes constructs the decalin skeleton with moderate cis selectivity. For instance, cycloaddition of enone 64 with diene 69 in dichloromethane (EtAlCl₂ catalyst, rt, 16 h) yields a 3.5:1 cis/trans ratio of decalin-diones 70 and 71 . The cis preference arises from endo transition-state stabilization, where bulky substituents adopt pseudo-equatorial positions.

Lewis Acid-Mediated Epimerization

Epimerization of the cis-dominated mixture enhances trans-diastereoselectivity. Treating cis-decalin-dione 70 with EtAlCl₂ under identical conditions inverts the ratio to 1:6 (cis/trans), achieving 67% yield of this compound 71 . The mechanism involves reversible retro-Diels-Alder cleavage, followed by re-cyclization via a more stable trans-fused transition state. Steric hindrance at the β-face of intermediate carbocations directs protonation to the α-face, favoring trans-ring fusion.

Table 2: Diels-Alder/Epimerization Performance

ParameterDiels-Alder StepEpimerization Step
CatalystEtAlCl₂EtAlCl₂
TemperatureRoom tempRoom temp
Time16 h16 h
cis/trans Ratio3.5:11:6
trans Yield36%67%

Ring-Closing Metathesis Strategies

Enone Synthesis via Sakurai and Aldol Reactions

Grubbs second-generation catalyst facilitates ring-closing metathesis (RCM) of α,ω-dienes to form trans-decalin frameworks. Precursor enones are synthesized via Sakurai allylation or Aldol condensation. For example, Aldol adduct 65 undergoes RCM at 40°C (5 mol% Grubbs II, CH₂Cl₂) to afford decalin-dione 67 in 95% yield. The trans selectivity arises from conformational control during metallocyclobutane formation, favoring chair-like transition states.

Stereochemical Control in Metathesis

The RCM approach circumvents diastereomeric mixtures by leveraging pre-organized enone geometries. Substituents at C4 and C8 positions enforce a trans-decalin conformation, as demonstrated in the synthesis of streptosetin A intermediates. This method achieves near-quantitative trans selectivity but requires stringent substrate design.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison for this compound Synthesis

MethodStepsDiastereoselectivityYieldScalability
Hydrogenation-Oxidation2Moderate (4:1)67–88%High
Diels-Alder/Epimerization2High (1:6)67%Moderate
Ring-Closing Metathesis3+Excellent (>20:1)95%Low

Key Findings :

  • Catalytic Hydrogenation-Oxidation offers scalability but necessitates post-synthesis isomer separation.

  • Diels-Alder/Epimerization balances selectivity and yield, though prolonged reaction times limit throughput.

  • Ring-Closing Metathesis delivers superior stereocontrol but requires complex precursor synthesis.

Q & A

Basic Research Questions

Q. What are the key structural features and stability considerations of trans-Decalin-1,5-dione compared to its cis isomer?

  • Methodological Approach : Conduct conformational analysis using computational tools (e.g., molecular dynamics simulations) to compare steric strain and torsional angles. Thermodynamic stability can be assessed via calorimetry or computational enthalpy calculations. The trans isomer typically exhibits lower steric hindrance due to its chair-chair conformation, unlike the cis isomer’s fused boat-chair structure, which introduces strain .
  • Data Interpretation : Compare energy minima from potential energy surface (PES) scans and crystallographic data (if available) to validate stability trends.

Q. What experimental methods are recommended for synthesizing this compound with high stereochemical purity?

  • Methodology :

  • Use stereoselective catalytic hydrogenation of pre-organized dienol ether intermediates.
  • Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazaborolidine) to enforce trans selectivity.
  • Monitor reaction progress via HPLC or chiral GC to confirm stereochemical fidelity .
    • Validation : Cross-validate purity using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants and X-ray crystallography for absolute configuration determination.

Q. How can researchers effectively characterize the stereochemistry of this compound using spectroscopic techniques?

  • Protocol :

  • NMR : Analyze vicinal coupling constants (JHHJ_{HH}) in 1H^{1}\text{H}-NMR to distinguish axial/equatorial protons. Use NOESY to confirm spatial proximity of substituents.
  • X-ray Crystallography : Resolve the fused ring system’s dihedral angles and hydrogen-bonding networks .
    • Pitfalls : Avoid overreliance on chemical shift data alone; coupling constants and crystallography provide more definitive stereochemical evidence.

Advanced Research Questions

Q. What computational approaches are most effective for modeling the conformational dynamics of this compound in solution?

  • Strategy :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy barriers between conformers.
  • Use molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) to assess solvent effects on ring-flipping kinetics .
    • Data Integration : Correlate computed free-energy profiles with experimental NMR line-shape analysis or variable-temperature studies.

Q. How do the conformational differences between cis- and this compound influence their reactivity in Diels-Alder reactions?

  • Experimental Design :

  • Compare reaction rates and regioselectivity using matched pairs of cis/trans isomers under identical conditions.
  • Analyze transition-state geometries via DFT to identify steric or electronic contributions to reactivity differences .
    • Contradiction Resolution : If kinetic data conflict with computational predictions, re-evaluate solvent effects or secondary orbital interactions using frontier molecular orbital (FMO) theory.

Q. What strategies can be employed to resolve contradictory data regarding the biological activity of this compound derivatives?

  • Systematic Approach :

  • Conduct structure-activity relationship (SAR) studies with precise control over stereochemistry and substituent positioning.
  • Validate biological assays using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives/negatives .
    • Data Harmonization : Use meta-analysis of published datasets, prioritizing studies with rigorous stereochemical characterization and assay reproducibility.

Methodological Resources & Tools

Q. How can researchers optimize literature searches for this compound derivatives in specialized databases?

  • Workflow :

  • Use SciFinder or Reaxys with search terms like “decalin dione AND stereochemistry” or “trans-decalin AND synthesis.”
  • Filter results by “crystal structures” or “reaction pathways” to prioritize mechanistic studies .
    • Advanced Tip : Leverage citation network maps in Web of Science to identify seminal papers and emerging trends .

Q. What frameworks are recommended for designing reproducible synthesis protocols for this compound analogs?

  • Guidelines :

  • Adopt open-source lab notebooks (e.g., ELN) to document reaction conditions, including catalyst loading, temperature gradients, and purification steps.
  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, pressure) and identify optimal conditions .

Notes on Evidence Integration

  • Avoid non-peer-reviewed sources (e.g., commercial websites). Prioritize crystallographic data , synthetic protocols , and computational studies for authoritative insights.
  • Cross-reference biological activity claims with primary literature using PubMed or Scopus to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.